molecular formula C18H23NO2 B6958352 N-(furan-2-ylmethyl)-3-phenyl-N-propan-2-ylbutanamide

N-(furan-2-ylmethyl)-3-phenyl-N-propan-2-ylbutanamide

Cat. No.: B6958352
M. Wt: 285.4 g/mol
InChI Key: KEBHBDYFMIGXKS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-phenyl-N-propan-2-ylbutanamide is an organic compound that belongs to the class of amides It features a furan ring, a phenyl group, and a butanamide backbone

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-phenyl-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(2)19(13-17-10-7-11-21-17)18(20)12-15(3)16-8-5-4-6-9-16/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBHBDYFMIGXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CO1)C(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-phenyl-N-propan-2-ylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate can then be further reacted with 3-phenylpropanoic acid and isopropylamine under microwave-assisted conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of microwave reactors to optimize reaction conditions, such as reaction time, solvent choice, and substrate amounts. Effective coupling reagents like DMT/NMM/TsO− or EDC are often employed to facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-phenyl-N-propan-2-ylbutanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-phenyl-N-propan-2-ylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-phenyl-N-propan-2-ylbutanamide stands out due to its unique combination of a furan ring, phenyl group, and butanamide backbone, which imparts distinct chemical and biological properties. Its ability to target EGFR and its potential antimicrobial activity make it a valuable compound for further research and development.

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